DMTr-LNA-U-3-CED-Phosphora

antisense oligonucleotides qPCR probes SNP detection

Challenge: Standard DNA or 2'-O-Me phosphoramidites deliver insufficient target affinity (≤1°C Tm rise) and rapid nuclease degradation (t₁/₂ <12h) for potent antisense gapmers or short qPCR probes. Solution: DMTr-LNA-U-3-CED-phosphoramidite-the uracil-bearing locked nucleic acid (LNA) monomer. - Enables +3 to +8°C ΔTm per residue; demonstrated 0.4 nM IC₅₀ in LNA gapmers (175× more potent than PS-ASOs) - Serum t₁/₂ ~15h, a 10-fold gain over unmodified DNA - Ideal for AT-rich qPCR probes, FISH probes, and rodent PK/PD studies

Molecular Formula C40H47N4O9P
Molecular Weight 758.8 g/mol
Cat. No. B15599660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDMTr-LNA-U-3-CED-Phosphora
Molecular FormulaC40H47N4O9P
Molecular Weight758.8 g/mol
Structural Identifiers
InChIInChI=1S/C40H47N4O9P/c1-27(2)44(28(3)4)54(51-24-10-22-41)53-36-35-37(43-23-21-34(45)42-38(43)46)52-39(36,25-49-35)26-50-40(29-11-8-7-9-12-29,30-13-17-32(47-5)18-14-30)31-15-19-33(48-6)20-16-31/h7-9,11-21,23,27-28,35-37H,10,24-26H2,1-6H3,(H,42,45,46)/t35-,36?,37+,39+,54?/m0/s1
InChIKeyROCIJWWVBQZMMI-ZQXXGORGSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DMTr-LNA-U-3-CED-Phosphoramidite: Technical Baseline


DMTr-LNA-U-3-CED-Phosphoramidite (CAS 206055-76-7) is a conformationally locked nucleoside phosphoramidite monomer used in solid-phase oligonucleotide synthesis . It belongs to the class of Locked Nucleic Acid (LNA) building blocks, distinguished by a 2′-O,4′-C-methylene bridge that locks the ribose ring into the C3′-endo conformation, pre-organizing the sugar for enhanced base stacking and duplex stabilization [1]. This compound, comprising a 5′-O-DMTr protecting group, an LNA-uridine nucleobase, and a 3′-O-(2-cyanoethyl)-N,N-diisopropylphosphoramidite reactive moiety, enables site-specific incorporation of LNA-U residues into synthetic oligonucleotides via standard phosphoramidite chemistry with minor cycle adjustments .

¹ Solid-phase oligonucleotide synthesis with extended coupling (3–8 min per cycle)
² RNA-targeting antisense, siRNA, or FISH probe designs requiring native A:U base pairing Avoids 5-methyl steric perturbation of LNA-T
³ High-affinity probe applications needing substantial per-residue Tm enhancement Reported +3 to +8 °C per LNA-U residue

DMTr-LNA-U Substitution Limitations


Interchanging DMTr-LNA-U-3-CED-Phosphoramidite with conventional DNA or 2′-OMe RNA phosphoramidites fundamentally alters oligonucleotide performance in terms of target affinity, nuclease resistance, and mismatch discrimination. DNA monomers exhibit ΔTm <1°C per nucleotide and are rapidly degraded in serum (t1/2 ~1.5 h), while 2′-O-methyl RNA increases Tm by <1°C per modification and provides only partial nuclease protection (t1/2 ~12 h) [1]. In contrast, each LNA-U residue elevates duplex Tm by 3–8°C against DNA and RNA targets and extends serum half-life by an order of magnitude [2]. Phosphorothioate backbones, though nuclease-resistant, reduce Tm and introduce non-specific protein binding toxicity [1]. Moreover, LNA technology is protected under patent estates (EP1013661, US6268490), restricting unlicensed manufacture of substitute LNA monomers . These quantitative and legal distinctions render generic substitution unsuitable for applications demanding high affinity, robust stability, or commercial regulatory compliance.

!
DNA-Uridine Phosphoramidite
Replacement forfeits the LNA-specific per-residue Tm gain and the ~10-fold serum half-life advantage. Target affinity and nuclease resistance may shift significantly.
!
2′-O-Methyl-Uridine (2′-O-Me-U) Phosphoramidite
2′-O-Me-U provides markedly lower ΔTm per modification and inferior mismatch discrimination. Potency and specificity profiles cannot be assumed equivalent.
!
LNA-Thymine (LNA-T) Phosphoramidite
LNA-T introduces a non-native 5-methyl group absent in RNA A:U pairs, potentially altering RNA binding specificity and mismatch discrimination profiles in a sequence-context-dependent manner.

DMTr-LNA-U: Quantitative Differentiation Evidence


Duplex Thermal Stability with LNA-Uridine

Incorporation of LNA monomers like DMTr-LNA-U-3-CED-Phosphoramidite yields a per-modification increase in duplex melting temperature (Tm) of 3–8°C when hybridized to complementary DNA or RNA, compared to unmodified DNA controls . In direct comparison, DNA monomers contribute <1°C per nucleotide, 2′-O-methyl RNA adds <1°C, and phosphorothioate backbones reduce Tm [1]. A fully LNA-modified 11-mer against DNA exhibits ΔTm of +4°C per residue, while against RNA the increase reaches +5°C per residue [2]. The maximum reported stabilization for a full-LNA:DNA duplex is +41°C relative to the corresponding DNA:DNA duplex .

Duplex Thermal Stability
Head-to-head
ΔTm = +3 to +8 °C per LNA-U residue
≥ 2–7 °C greater ΔTm vs 2′-O-Me-U
Supports design of shorter, high-affinity probes against RNA/DNA targets.
Mixed-sequence duplexes; neutral phosphate buffer; A₂₆₀ monitoring.
antisense oligonucleotides qPCR probes SNP detection

Serum Nuclease Resistance of LNA-U Chimeras

Chimeric LNA/DNA oligonucleotides synthesized using LNA-U phosphoramidites exhibit a serum half-life of approximately 15 hours in human serum, compared to ~1.5 hours for unmodified DNA oligonucleotides—a 10-fold improvement [1]. This stability surpasses isosequential phosphorothioates (t1/2 = 10 h) and 2′-O-methyl gapmers (t1/2 = 12 h) [1]. Only three LNA residues at each terminus are sufficient to confer this 10-fold stabilization [1]. LNA modification renders oligonucleotides poor substrates for endogenous nucleases because the locked ribose conformation is not recognized by DNA/RNA processing enzymes [2].

Serum Nuclease Resistance
Head-to-head
t₁/₂ ≈ 15 h (LNA chimera)
10-fold vs unmodified DNA; 1.25–1.5-fold vs 2′-O-Me/PS
Supports multi-day experimental windows with reduced re-dosing frequency.
Human serum at 37 °C; chimeric LNA/DNA design with 3 terminal LNA residues.
antisense therapeutics in vivo oligonucleotide stability serum nuclease resistance

LNA Gapmer Antisense Potency

The efficiency of oligonucleotides in supporting RNase H cleavage correlates directly with target RNA affinity, ranking as LNA > 2′-O-methyl > DNA > phosphorothioate [1]. Optimal RNase H activation in LNA/DNA chimeras requires a central DNA gap of 7–8 nucleotides flanked by LNA wings, whereas 2′-O-methyl gapmers achieve full activation with only 6 DNA residues [1]. This distinct gap requirement reflects the stronger helix stabilization conferred by LNA, necessitating a longer contiguous DNA stretch for RNase H substrate recognition while maintaining higher overall target affinity.

Gapmer Antisense Potency
Class-level inference
LNA gapmer IC₅₀ = 0.4 nM
175-fold more potent than PS ASO (IC₅₀ ≈ 70 nM)
Reported potency context for LNA gapmers; supports reduced material use per assay.
Co-transfection assay in mammalian cells targeting VR1-GFP reporter.
RNase H cleavage gapmer ASO design antisense knockdown

LNA-Uridine Synthesis Efficiency

LNA-containing oligonucleotides exhibit significantly improved mismatch discrimination compared to DNA probes, as measured by ΔTm between perfect match and single-base mismatch duplexes [1]. The rigid LNA sugar conformation enhances base stacking and enforces strict Watson-Crick geometry, magnifying the destabilization caused by mismatches. Commercial LNA phosphoramidites, including DMTr-LNA-U-3-CED-Phosphoramidite, enable complete control over duplex melting point while maintaining full compatibility with standard DNA synthesis protocols [2]. This property is particularly valuable for allele-specific PCR and microarray-based SNP detection, where false-positive signals from cross-hybridization must be minimized.

Synthesis Efficiency
Class-level inference
LNA-U phosphitylation yield ≥ 92%
≥ 27–52 points higher yield vs LNA-G
Higher monomer yield supports procurement economy at scale.
DCI activator; extended coupling time 3–8 min on automated synthesizer.
SNP genotyping allele-specific PCR molecular beacons

DMTr-LNA-U Application Scenarios


Antisense Gapmers for mRNA Knockdown

DMTr-LNA-U-3-CED-Phosphoramidite is ideally suited for synthesizing short qPCR probes (e.g., TaqMan, molecular beacons) where high Tm and stringent mismatch discrimination are required. The 3–8°C ΔTm per LNA residue [1] permits probe lengths of 8–12 nucleotides rather than 20–25, improving fluorescence quenching efficiency and signal-to-noise ratios . This enhanced specificity is critical for allele-specific PCR and SNP detection panels where single-base resolution is mandatory.

qPCR Probes and SNP Genotyping

Incorporation of LNA-U at the 5′ and 3′ wings of gapmer ASOs leverages the 10-fold serum half-life extension [1] and superior RNase H activation rank (LNA > 2′-OMe > DNA > PS) [1]. A design with three LNA residues per terminus flanking a 7–8 nucleotide DNA gap optimizes both nuclease resistance and catalytic RNA cleavage, enabling potent and durable target suppression in cellular and in vivo models without the toxicity associated with fully phosphorothioated backbones.

In Vivo Antisense and Anti-miRNA Oligos

The increased duplex stability conferred by DMTr-LNA-U-3-CED-Phosphoramidite allows FISH probes to maintain hybridization under stringent wash conditions that remove non-specifically bound conventional DNA probes [1]. Shorter LNA-modified probes penetrate fixed tissues and cells more efficiently, reducing background fluorescence and enabling high-resolution detection of mRNA transcripts and genomic loci in cytogenetic and pathology workflows.

FISH Probes for Cellular RNA Imaging

For organizations developing antisense drugs or miRNA inhibitors (e.g., Miravirsen analog), DMTr-LNA-U-3-CED-Phosphoramidite provides the essential LNA-uridine building block required for clinical candidate synthesis. However, procurement must account for the Exiqon patent estate (EP1013661, US6268490) governing LNA technology , necessitating appropriate licensing arrangements for commercial therapeutic use beyond research purposes.

Application
Selection Property
Validation Focus
Antisense gapmers for mRNA knockdown
Per-residue thermal stabilization and nuclease resistance
Target-engagement assay context; potency and serum stability endpoints
qPCR probes and SNP genotyping
Enhanced mismatch discrimination and short-probe Tm elevation
Allele-discrimination endpoint review; sequence-context optimization
In vivo antisense and anti-miRNA oligonucleotides
Sustained serum half-life and biostability
Exposure-model validation; pharmacokinetic endpoint monitoring
FISH probes for cellular RNA imaging
Native A:U base-pairing geometry without 5-methyl perturbation
Signal-to-noise ratio and target-binding specificity in fixed specimens

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


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